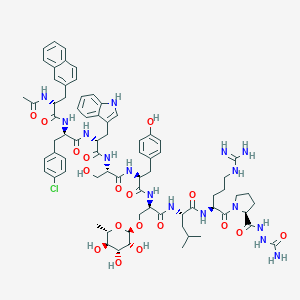
4,4'-双(4-氨基-2-三氟甲基苯氧基)联苯
描述
“4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl” is a fluorinated diamine monomer . It is used in the synthesis of organosoluble and light-colored fluorinated polyimides .
Synthesis Analysis
This compound can be synthesized via a straightforward, high-yielding two-step procedure. The process involves the reaction of 4,4′-biphenol with 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate to yield the intermediate dinitro compound, which is subsequently reduced to afford the fluorinated diamine .Molecular Structure Analysis
The molecular formula of this compound is C26H18F6N2O2 . It contains four rigid benzene rings and three flexible ether linkages in its fluorinated diamine structure .Chemical Reactions Analysis
The compound is used in the synthesis of polyimides through traditional thermal polycondensation with various commercial aromatic dianhydrides .Physical And Chemical Properties Analysis
The molecular weight of this compound is 504.4 g/mol . It has a high organo-solubility in common organic solvents .科学研究应用
Synthesis of Fluorinated Polyimides
The compound 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is utilized in the synthesis of organosoluble and light-colored fluorinated polyimides. These materials are designed to achieve a balance between organic solubility and thermal properties due to their structure, which includes four rigid benzene rings and three flexible ether linkages .
未来方向
属性
IUPAC Name |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]phenoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFSADBGACLBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600108 | |
| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl | |
CAS RN |
138321-99-0 | |
| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl desirable for polymer synthesis?
A1: 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is a diamine monomer prized for its ability to impart desirable properties to polymers, particularly polyimides and poly(amide-imide)s. [, , , , , , , ] Key advantages include:
- Enhanced Solubility: The presence of trifluoromethyl (-CF3) groups increases the solubility of resulting polymers in common organic solvents, facilitating processing and solution casting. [, ]
- Improved Melt Processability: Polymers synthesized using this monomer often exhibit improved melt processability, making them suitable for applications requiring high-temperature molding. [, ]
- High Thermal Stability: The rigid aromatic structure contributes to high glass transition temperatures (Tg) and excellent thermal stability, essential for demanding applications. [, , , , , ]
- Favorable Optical Properties: The inclusion of this monomer can lead to polyimides with lighter color and higher transparency compared to non-fluorinated counterparts. [, , ]
Q2: How does the presence of trifluoromethyl groups influence the properties of polymers derived from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl?
A2: The introduction of trifluoromethyl groups (-CF3) into the polymer backbone through this monomer significantly impacts several properties:
- Solubility Enhancement: The -CF3 groups, being both electron-withdrawing and bulky, disrupt interchain interactions and enhance chain packing, leading to improved solubility in organic solvents. [, ]
- Reduced Dielectric Constant: The presence of fluorine atoms, with their high electronegativity, generally results in a lower dielectric constant, making these polymers attractive for microelectronic applications. [, ]
- Enhanced Thermal Stability: The strong C-F bond contributes to the overall thermal stability of the resulting polymers, allowing them to withstand high temperatures without significant degradation. [, , , , , ]
Q3: Can you provide examples of specific applications where polymers synthesized from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl are employed?
A3: Due to their unique properties, these polymers find applications in diverse fields:
- High-Performance Composites: They serve as matrix resins in high-temperature carbon fiber composites for aerospace and automotive industries, offering excellent mechanical properties even at elevated temperatures. [, ]
- Microelectronics: Their low dielectric constants and high thermal stability make them suitable as interlayer dielectrics in microelectronic devices, contributing to miniaturization and improved performance. []
- Optical Devices: Their good optical transparency and low birefringence make them attractive for optical waveguides, lenses, and other optical components. []
Q4: Are there any studies investigating the relationship between the structure of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl and the properties of the resulting polymers?
A4: Yes, several studies have explored the structure-property relationships:
- Impact of Dianhydride Comonomer: Researchers investigated how using different dianhydride comonomers alongside 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl affects the solubility, thermal stability, and optical properties of the resulting polyimides. [, , , ]
- Influence of Molecular Weight: Studies examined the effect of varying the molecular weight of the synthesized polymers on their melt processability, mechanical strength, and thermal properties. []
- Comparison with Non-fluorinated Analogs: Researchers compared the properties of polymers derived from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl with those synthesized using its non-fluorinated analog to understand the specific contributions of the trifluoromethyl groups. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)










